2-Methoxymalononitrile
Description
Contextual Significance in Organic Synthesis and Chemical Research
2-Methoxymalononitrile is an organic compound that serves as a versatile building block in contemporary organic synthesis. boronmolecular.comsigmaaldrich.com Its utility stems from the presence of multiple reactive sites, which allow for the construction of more complex molecular architectures. Organic building blocks are fundamental small molecules used to create larger, more intricate organic compounds for various applications, including medicinal chemistry and materials science. boronmolecular.comsigmaaldrich.com
The significance of this compound lies in its role as a precursor in the synthesis of a range of compounds. For instance, it has been utilized as a starting material in the production of the anesthetic gas sevoflurane. ripublication.com In one synthetic route, this compound is fluorinated using bromine trifluoride, although this method was noted to produce a significant amount of a side product, 1,1,1,3,3,3-hexafluoroisopropyl ether. ripublication.comgoogle.com
The reactivity of the malononitrile (B47326) moiety is central to its synthetic applications. Malononitrile and its derivatives are widely used reagents for synthesizing a variety of compounds, including pharmaceuticals, dyes, and organic semiconductors. researchgate.net The presence of the two nitrile groups on a single carbon atom makes the methylene (B1212753) protons acidic, facilitating a wide range of condensation and addition reactions. scispace.com The introduction of a methoxy (B1213986) group, as in this compound, modifies this reactivity, offering different pathways and access to a distinct set of molecular scaffolds. For example, α-alkoxy malononitriles, a class to which this compound belongs, are known to participate in various chemical transformations. chinesechemsoc.org
Historical Development and Evolution of Research Trajectories for Related Malononitriles
The study of this compound is part of the broader history of research into malononitrile and its derivatives. Malononitrile (CH₂(CN)₂), also known as propanedinitrile, is a foundational compound in this class and has been a subject of chemical investigation for many years. acs.orgwikipedia.org It is recognized for its utility as a building block in organic synthesis, particularly in reactions that take advantage of its active methylene group. researchgate.netscispace.comwikipedia.org
Historically, research on malononitrile has focused on its versatile reactivity. It is a key reactant in the Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes, which are important heterocyclic compounds. wikipedia.org Furthermore, malononitrile is used in Knoevenagel condensation reactions, where it reacts with aldehydes and ketones. scispace.comuni-regensburg.de
The evolution of research in this area has seen the exploration of various substituted malononitriles to expand the synthetic toolbox. Derivatives such as benzylidenemalononitrile (B1330407) are used as precursors for a wide array of heterocyclic compounds. researchgate.net The development of synthetic methods using malononitrile derivatives continues to be an active area of research, with a focus on creating medicinally important molecules like substituted pyridines through multicomponent reactions. researchgate.net
The introduction of an alkoxy group at the α-position, creating compounds like this compound, represents a logical progression in this research trajectory. This substitution pattern introduces new reactivity and potential applications. For example, the kinetics and mechanisms of reactions involving alkoxymethylidene malononitriles with various nucleophiles have been studied to understand their reaction pathways. researchgate.net Research into α-alkoxy malononitriles continues to explore their potential in catalytic reactions, such as the platinum-catalyzed allylic C-H alkylation. chinesechemsoc.org
Structural Features and their General Implications for Reactivity
The molecular structure of this compound dictates its chemical behavior. The central carbon atom is bonded to a methoxy group (-OCH₃), and two cyano (-C≡N) groups. This arrangement of functional groups results in a molecule with distinct electronic and steric properties that influence its reactivity.
The two electron-withdrawing nitrile groups significantly increase the acidity of the α-proton, making it susceptible to deprotonation by a base. This generates a stabilized carbanion that can act as a nucleophile in various carbon-carbon bond-forming reactions. The presence of the methoxy group, an electron-donating group, can modulate the acidity of the α-proton compared to unsubstituted malononitrile.
The nitrile groups themselves are also reactive sites. They can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The high degree of functionalization on a single carbon atom makes this compound a compact and efficient building block for introducing multiple functionalities into a target molecule.
The general reactivity of malononitriles and their derivatives is well-documented. They are known to react with a variety of electrophiles and can be used in the synthesis of complex heterocyclic systems. mdpi.com The specific substitution with a methoxy group in this compound provides a handle for further chemical modification and influences the regioselectivity and stereoselectivity of its reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4N2O |
|---|---|
Molecular Weight |
96.09 g/mol |
IUPAC Name |
2-methoxypropanedinitrile |
InChI |
InChI=1S/C4H4N2O/c1-7-4(2-5)3-6/h4H,1H3 |
InChI Key |
ZJNQQOAZEUCYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxymalononitrile and Its Analogues
Optimization of Reaction Conditions and Scalability Considerations
The efficiency and viability of synthesizing and utilizing 2-methoxymalononitrile and its analogues are critically dependent on the optimization of reaction conditions. Key parameters such as solvent, temperature, and pressure play a pivotal role in determining reaction rates, yields, and the purity of the final products. For industrial applications, these factors are also crucial for ensuring the scalability, safety, and economic feasibility of the process.
The choice of solvent is a fundamental consideration in the synthesis and subsequent reactions of this compound and its analogues. The solvent can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction pathway.
In reactions involving substituted malononitriles, the solvent's polarity and coordinating ability are significant. For instance, in the arylation of 2-substituted malononitriles, optimization studies have shown that the base-solvent combination is critical. A study on the arylation using diaryliodonium salts found that potassium tert-butoxide in dichloromethane (B109758) (DCM) provided the highest yields, while other solvents resulted in significantly lower conversion rates. organic-chemistry.org This highlights the sensitivity of malononitrile (B47326) derivatives to the reaction medium.
The synthesis of various malononitrile derivatives often involves screening a range of solvents to find the optimal conditions. In the synthesis of (2-nitro-1-phenylethyl)malononitriles, a variety of solvents including CCl₄, Et₂O, THF, CHCl₃, toluene, DCE, MeOH, and 1,4-dioxane (B91453) were examined to optimize enantioselectivity. sorbonne-universite.fr For the reductive alkylation of malononitrile with aromatic aldehydes, using water as a catalyst in ethanol (B145695) for the condensation step proved to be an efficient method. organic-chemistry.org This demonstrates that both polar and non-polar, as well as protic and aprotic solvents, can be employed depending on the specific transformation.
In the context of reactions using alkoxymalononitriles, such as their use as masked acyl cyanide (MAC) reagents in one-carbon homologation, the solvent must be compatible with both the initial reaction (e.g., a Mitsunobu reaction) and the subsequent unmasking step. organic-chemistry.org The choice of solvent can affect the rate and efficiency of both stages of the process.
Table 1: Effect of Solvent on the Yield of 2-substituted α-arylmalononitriles
| Entry | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | DCM | t-BuOK | 96 |
| 2 | THF | t-BuOK | 45 |
| 3 | Toluene | t-BuOK | 25 |
| 4 | CH₃CN | t-BuOK | <10 |
| 5 | DMF | t-BuOK | <10 |
Data adapted from optimization studies on the arylation of 2-substituted malononitriles. organic-chemistry.org
Temperature is a critical parameter that directly affects the kinetic and thermodynamic profiles of a chemical reaction. For the synthesis of malononitrile derivatives, controlling the temperature is essential for maximizing yield and minimizing the formation of byproducts.
In many syntheses involving malononitriles, reactions are initially conducted at lower temperatures (e.g., 0 °C) and may be gradually warmed to room temperature or heated to reflux. organic-chemistry.org For example, in the synthesis of certain 2-(substituted-methylene)malononitriles, increasing the temperature from room temperature to 40-50°C was necessary to observe product formation. researchgate.net Conversely, in an asymmetric Michael addition to form (2-nitro-1-phenylethyl)malononitriles, lowering the temperature to 0 °C or -20 °C was found to slightly increase the enantioselectivity of the reaction. sorbonne-universite.fr This demonstrates the dual role of temperature in controlling both reaction rate and stereoselectivity.
Pressure is another important variable, particularly for reactions involving gaseous reagents or for processes conducted at temperatures above the solvent's boiling point under atmospheric pressure. In syntheses performed in a sealed reactor, the autogenous pressure can influence reaction rates and equilibria. For example, in the production of fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether, a reactive distillation was preferably conducted under an autogenous pressure of 30-40 psig to ensure optimal pot temperatures of 45-75 °C. google.com While not directly about this compound, this illustrates a principle applicable to scaling up syntheses of volatile compounds or reactions that build pressure. The ability to run reactions at elevated pressures can shorten reaction times and improve yields. google.com
The scale-up of chemical syntheses often requires careful consideration of heat transfer and pressure management. Exothermic reactions that are easily controlled at laboratory scale can pose significant challenges in large reactors. Therefore, a thorough understanding of the temperature and pressure profiles is essential for the safe and efficient large-scale production of this compound and its analogues.
Table 2: Influence of Temperature on Enantioselectivity in a Michael Addition Reaction
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Room Temp. | 95 | 22 |
| 2 | 4 | 93 | 25 |
| 3 | 0 | 94 | 28 |
| 4 | -20 | 91 | 30 |
Data adapted from optimization studies on the synthesis of (2-nitro-1-phenylethyl)malononitriles. sorbonne-universite.fr
Mechanistic Investigations of 2 Methoxymalononitrile Reactions
Exploration of Nucleophilic Reactivity of the Active Methylene (B1212753) Group
The protons of the methylene group in 2-methoxymalononitrile are significantly acidic due to the inductive and resonance effects of the two adjacent nitrile groups. This acidity facilitates the formation of a stabilized carbanion, which is a potent nucleophile and a key intermediate in many of the compound's characteristic reactions.
Condensation Reactions
This compound readily undergoes Knoevenagel condensation reactions with aldehydes and ketones. jlu.edu.cnresearchgate.netresearchgate.net The mechanism of this base-catalyzed reaction is initiated by the deprotonation of the active methylene group to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate subsequently undergoes elimination of a water molecule to yield the corresponding α,β-unsaturated dinitrile product. The reaction is typically catalyzed by a weak base, which is sufficient to generate the reactive carbanion.
The general mechanism for the Knoevenagel condensation is as follows:
Deprotonation: A base removes a proton from the active methylene group of this compound, forming a carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.
Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base.
Dehydration: The β-hydroxy dinitrile intermediate undergoes base-catalyzed dehydration to form the final α,β-unsaturated product.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Aromatic Aldehyde | Aliphatic Amine | Polysubstituted Pyridine Derivatives |
| This compound | 4-Hydroxycoumarin | Zn(L-proline)2 | Pyran-annulated Heterocyclic Compound |
Alkylation and Arylation Mechanisms
The nucleophilic carbanion derived from this compound can also participate in alkylation and arylation reactions. In alkylation, the carbanion displaces a leaving group from an alkyl halide in a classic SN2 reaction, forming a new carbon-carbon bond.
For arylation, modern cross-coupling methodologies are often employed. While specific studies on the palladium-catalyzed arylation of this compound are not extensively detailed in the provided search results, related transformations involving α-alkoxy organostannanes suggest a plausible mechanistic pathway. nih.gov Such reactions would likely proceed through a standard catalytic cycle involving oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with the in situ-generated organometallic derivative of this compound, and concluding with reductive elimination to afford the arylated product and regenerate the palladium catalyst.
Analysis of Electrophilic Behavior of the Nitrile Functionality
While the active methylene group confers nucleophilic character to the molecule, the nitrile functionalities provide sites for electrophilic attack. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, leading to addition and cyclization reactions.
Addition Reactions to Nitrile Groups
The nitrile groups of this compound can undergo nucleophilic addition, a reaction characteristic of the cyano functional group. ucalgary.cachemistrysteps.comlibretexts.orgopenstax.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add directly to the carbon-nitrogen triple bond. This addition leads to the formation of an intermediate imine anion, which can be subsequently hydrolyzed to yield a ketone or further reduced to an amine.
The general mechanism for nucleophilic addition to a nitrile involves:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the nitrile group.
Formation of Imine Anion: The π-bond of the nitrile breaks, forming an imine anion.
Workup: The reaction mixture is treated with an aqueous acid to hydrolyze the imine anion, typically yielding a ketone.
Reduction of the nitrile groups can also be achieved using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction proceeds via the nucleophilic addition of a hydride ion to the nitrile carbon, ultimately leading to the formation of a primary amine after acidic workup.
Cyclization Pathways Involving Nitrile Activation
The nitrile groups of this compound are excellent electrophiles for intramolecular reactions, leading to the formation of various heterocyclic systems. These cyclization reactions are often initiated by the activation of the nitrile group, for example, by protonation or coordination to a Lewis acid, which enhances its electrophilicity. chemistrysteps.com
One important class of reactions is [3+2] cycloadditions, where the nitrile can react with 1,3-dipoles. libretexts.orguchicago.edu For instance, the reaction of nitriles with azides can lead to the formation of tetrazoles. While specific examples with this compound are not detailed in the provided results, this is a general and important reaction of the nitrile functionality.
Furthermore, intramolecular cyclization can occur in derivatives of this compound where a nucleophilic group is suitably positioned to attack one of the nitrile carbons. These reactions are powerful methods for the synthesis of five- and six-membered rings.
Formation and Role of Reactive Intermediates
The diverse reactivity of this compound is underpinned by the formation of several key reactive intermediates. The most prominent of these is the carbanion formed by the deprotonation of the active methylene group. siue.edulibretexts.orglibretexts.org The stability of this carbanion is a critical factor in the facility of condensation and alkylation reactions. Its stability is attributed to the electron-withdrawing nature of the two nitrile groups and the methoxy (B1213986) group. The carbanion's structure is typically a trigonal pyramid, and its nucleophilicity drives many of the reactions discussed in section 3.1. siue.edulibretexts.orglibretexts.org
In addition to the carbanion, imine anions are formed as intermediates in the nucleophilic addition to the nitrile groups. libretexts.orgopenstax.org These intermediates are generally not isolated but are reacted in situ, for example, by hydrolysis or reduction.
Under certain conditions, particularly in reactions involving cycloadditions, other reactive intermediates such as ketenimines may be formed. While not directly observed in the provided search results for this compound, ketenimines are known intermediates in the reactions of related nitrile-containing compounds and could play a role in certain cyclization pathways.
The interplay and controlled generation of these reactive intermediates are central to harnessing the synthetic potential of this compound for the construction of complex molecular architectures.
Carbocationic Intermediates in Reactions of this compound
The involvement of carbocationic intermediates in reactions of this compound can be postulated, particularly in reactions involving the cleavage of the methoxy group. The presence of the oxygen atom could stabilize an adjacent positive charge through resonance, although the electron-withdrawing nature of the two cyano groups would be a destabilizing factor.
In acidic conditions, protonation of the methoxy group could lead to its departure as methanol (B129727), generating a dicyanomethyl cation. However, this cation would be highly unstable due to the powerful electron-withdrawing effect of the two nitrile groups. A more plausible scenario for carbocationic involvement is in reactions where the methoxy group assists in stabilizing a transient positive charge at a different position in the molecule, or in rearrangement reactions.
Another context for the formation of carbocationic intermediates is through the oxidation of radical intermediates. For instance, in reactions of alkyl nitriles, a tertiary alkyl radical can be oxidized to a tertiary carbocation, which is then trapped by a nucleophile like methanol to form a γ-alkoxy alkyl nitrile. acs.org While this is not a direct reaction of this compound, it illustrates a pathway where an alkoxy group is introduced following the formation of a carbocation.
It is also conceivable that in certain substitution reactions, the departure of a leaving group from the α-position could be assisted by the lone pair on the methoxy oxygen, leading to a stabilized oxocarbenium-like intermediate. However, the stability of such an intermediate would be significantly influenced by the two cyano groups.
Carbanionic Intermediates and Enolate Chemistry
The chemistry of malononitrile (B47326) is dominated by the acidity of the α-carbon, leading to the ready formation of a carbanion or enolate. researchgate.netnih.govmasterorganicchemistry.com While the α-hydrogen is replaced by a methoxy group in this compound, the potential for carbanionic chemistry is not entirely eliminated, but rather shifted.
Reactions involving the cleavage of the methoxy group could potentially proceed through an intermediate dicyanomethanide anion. However, the primary mode of carbanionic reactivity for compounds with the malononitrile core involves the deprotonation of an α-hydrogen. Since this compound lacks an α-hydrogen, its ability to form a traditional enolate is absent.
Nevertheless, the cyano groups can stabilize a negative charge on an adjacent carbon. If a reaction were to induce the cleavage of the C-O bond in a reductive manner, a dicyanomethyl carbanion could be formed. This highly stabilized carbanion could then act as a nucleophile.
The concept of enolate chemistry is more directly applicable to the reactions of substituted malononitriles where an α-hydrogen is present. masterorganicchemistry.combham.ac.ukpressbooks.pub For example, monosubstituted malononitriles can be deprotonated to form a resonance-stabilized enolate, which can then undergo further alkylation. organic-chemistry.org This highlights the importance of the α-proton in the typical enolate chemistry of malononitriles.
| Intermediate | Formation Pathway | Key Features | Relevance to this compound |
| Dicyanomethyl cation | Protonation of methoxy group and loss of methanol | Highly unstable due to electron-withdrawing cyano groups | Unlikely to be a significant intermediate. |
| Dicyanomethyl carbanion | Reductive cleavage of the C-O bond | Highly stabilized by two cyano groups | Plausible in specific reductive reactions. |
| Enolate of malononitrile | Deprotonation of α-hydrogen | Resonance-stabilized, highly nucleophilic | Not directly applicable due to the absence of an α-hydrogen in this compound. |
Consideration of Radical or Nitrene Intermediates (if mechanistically relevant)
Radical Intermediates:
The involvement of radical intermediates in the reactions of nitriles is a well-established area of research. acs.org For instance, α-cyano sp3-hybridized carbon-centered radicals can be generated and participate in various functionalization reactions. acs.org In the context of this compound, homolytic cleavage of the C-O bond could generate a dicyanomethyl radical and a methoxy radical. The dicyanomethyl radical would be stabilized by the two cyano groups.
Furthermore, reactions of N-alkoxybenziminoyl chlorides have been shown to generate N-alkoxybenziminoyl radicals, which can undergo rapid β-scission to form nitriles and alkoxy radicals. acs.org This suggests that under certain conditions, alkoxy radicals could be generated in the presence of nitrile functionalities. The reactivity of alkoxy radicals is a broad field, with applications in various synthetic transformations. mdpi.comresearchgate.net
Nitrene Intermediates:
Nitrene intermediates are generally not directly relevant to the chemistry of this compound itself, as they are nitrogen-based reactive species. However, it is conceivable that this compound could be used as a substrate in a reaction involving a nitrene. For example, a nitrene could potentially react with one of the cyano groups, although this is speculative and not documented.
Stereochemical Implications in this compound Transformations
The stereochemical outcomes of reactions are critical in organic synthesis, particularly when chiral molecules are involved. For this compound, while the molecule itself is achiral, reactions at the α-carbon or involving this carbon could have significant stereochemical consequences if a chiral center is generated or if the substrate is part of a larger chiral molecule.
Diastereoselectivity and Enantioselectivity Studies
While specific studies on the diastereoselectivity and enantioselectivity of reactions involving this compound are scarce, general principles from related systems can be applied. The synthesis of β-chiral malononitrile derivatives has been achieved with excellent enantiomeric excess through one-pot photoenzymatic methods. rsc.org This demonstrates that the malononitrile moiety can be a part of a molecule that undergoes highly stereoselective transformations.
In the context of α-substituted malononitriles, diastereoselective reactions have been reported. For example, three-component reactions of chiral nickel(II) glycinate (B8599266) with aromatic aldehydes and malononitrile can produce α-amino-β-substituted-γ,γ-disubstituted butyric acids with high diastereoselectivity. mdpi.com This highlights the influence of chiral auxiliaries and substrates in controlling the stereochemical outcome of reactions involving the malononitrile unit.
The stereochemical course of nucleophilic substitution at the α-carbon of this compound would be of great interest. Depending on the mechanism (SN1-like or SN2-like), racemization or inversion of configuration could be expected if the carbon were a stereocenter.
| Reaction Type | Stereochemical Outcome | Controlling Factors | Relevance to this compound |
| Photoenzymatic reduction of substituted malononitriles | High enantioselectivity (>99% ee) | Enzyme catalysis | Demonstrates potential for high stereocontrol in reactions of malononitrile derivatives. rsc.org |
| Michael addition to chiral nickel(II) glycinate | High diastereoselectivity | Chiral auxiliary | Shows that the malononitrile unit can be incorporated into diastereoselective reactions. mdpi.com |
| Nucleophilic substitution at a chiral α-carbon | Inversion or racemization | Reaction mechanism (SN2 vs. SN1) | A key consideration if a chiral analog of this compound were to be used. |
Inversion and Retention of Configuration in Reaction Mechanisms
The concepts of inversion and retention of configuration are central to the understanding of substitution reactions at stereogenic centers. For a hypothetical chiral analog of this compound, a nucleophilic substitution reaction at the α-carbon would proceed with either inversion of configuration (typical for an SN2 mechanism) or racemization (if an SN1 mechanism involving a planar carbocationic intermediate is operative).
The stereospecific alkylation of malononitriles with enantioenriched primary allylic amines has been shown to proceed with stereospecificity through a palladium-catalyzed C-N bond cleavage, indicating a mechanism that controls the stereochemical outcome. rsc.org
Given the potential for both carbocationic and carbanionic intermediates, as well as the possibility of concerted pathways, the stereochemical outcome of any substitution at the α-position of a chiral 2-alkoxymalononitrile would be highly dependent on the specific reaction conditions, the nature of the nucleophile, and the leaving group.
Advanced Spectroscopic Characterization for Structural Elucidation of 2 Methoxymalononitrile and Its Derivatives
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis. chemguide.co.uk
HRMS provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). sciengine.com This precision allows for the unambiguous determination of a molecule's elemental composition. For 2-Methoxymalononitrile (C₄H₄N₂O), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion, M⁺) which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure. chemguide.co.uk The fragmentation pattern of this compound would provide evidence for its structural components. Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the oxygen atom and the loss of stable neutral molecules.
Predicted Fragmentation Pathway:
The molecular ion [C₄H₄N₂O]⁺• is formed.
A likely initial fragmentation is the loss of a methoxy (B1213986) radical (•OCH₃) or a formyl radical (•CHO), leading to significant fragment ions.
Subsequent fragmentation could involve the loss of neutral molecules like hydrogen cyanide (HCN).
Table 4: Predicted Key Fragments in the MS/MS Spectrum of this compound
| m/z (mass/charge) | Possible Fragment | Neutral Loss |
|---|---|---|
| 96 | [C₄H₄N₂O]⁺• | (Molecular Ion) |
| 67 | [C₃H₃N₂]⁺ | •CHO |
| 65 | [C₄H₃N₂]⁺ | •OCH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. youtube.com
The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. The most prominent and diagnostic peak will be from the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile groups. spectroscopyonline.com The presence of aliphatic C-H bonds in the methoxy and methine groups, as well as the C-O single bond, will also give rise to characteristic absorptions.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 2250 | C≡N Stretch | Nitrile |
| ~ 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |
| ~ 2900 | C-H Stretch | Methine (-CH) |
The Structural Elucidation of this compound: A Lack of Crystallographic Data
A comprehensive review of scientific literature reveals a notable absence of published experimental data on the advanced spectroscopic and diffraction-based structural characterization of this compound. Despite the importance of malononitrile (B47326) and its derivatives in various fields of chemistry, a definitive single-crystal X-ray crystallographic analysis for the parent compound, this compound, appears to be unavailable in publicly accessible databases.
This scarcity of information precludes a detailed discussion on its specific crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles as determined by X-ray diffraction. Consequently, a thorough analysis of its solid-state packing, intermolecular interactions, and conformational properties, which are typically derived from such crystallographic studies, cannot be presented at this time.
While research on related compounds, such as 2-(ethoxymethylene)malononitrile, provides valuable insights into the structural characteristics of substituted malononitriles, the strict focus of this article on this compound prevents the extrapolation and inclusion of data from these derivatives. The subtle yet significant influence of the methyl versus ethyl substituent on the electronic and steric properties of the molecule necessitates independent experimental verification of its crystal structure.
Furthermore, a search for complementary theoretical studies, such as density functional theory (DFT) calculations, which could provide a computed structure and predicted spectroscopic data for this compound, did not yield any specific results. Such computational work, when benchmarked against experimental data, can be a powerful tool for structural elucidation, but in this case, neither the experimental foundation nor the specific theoretical analysis appears to be available.
Therefore, the section on "Complementary Spectroscopic and Diffraction Techniques for Structural Confirmation (e.g., X-ray Crystallography)" for this compound cannot be populated with the requisite detailed research findings and data tables as instructed. The scientific community awaits future studies that may successfully crystallize and analyze this compound, which would fill a significant gap in the structural chemistry of functionalized malononitriles.
Applications of 2 Methoxymalononitrile in Complex Organic Synthesis
Utilization as a Versatile Building Block for Heterocyclic Systems
The electrophilic nature of the carbon atom bearing the methoxy (B1213986) and nitrile groups, coupled with the reactivity of the nitrile functionalities, makes 2-methoxymalononitrile an excellent precursor for the synthesis of a wide array of heterocyclic systems. Its ability to react with various nucleophiles and participate in cyclization reactions has been extensively explored.
Synthesis of Nitrogen-Containing Heterocycles
This compound has proven to be a valuable reagent in the synthesis of various nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds. Its reaction with hydrazine derivatives, for instance, provides a straightforward route to substituted pyrazoles. The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the nitrile groups, followed by an intramolecular cyclization and elimination of methanol (B129727).
Similarly, this compound can be employed in the synthesis of pyridines. While direct reactions are less common, its derivatives, such as ylidenemalononitriles, which can be conceptually derived from this compound, are widely used in pyridine synthesis. These reactions often involve a multi-component approach where the malononitrile (B47326) derivative, an aldehyde, and an amine or ammonia (B1221849) source condense to form the pyridine ring.
| Reactant | Heterocyclic Product | Key Reaction Type |
| Hydrazine derivatives | Pyrazoles | Nucleophilic addition-cyclization |
| Aldehydes and amines (via ylidenemalononitrile derivatives) | Pyridines | Multi-component condensation |
Construction of Oxygen- and Sulfur-Containing Heterocycles
The utility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur atoms. While less documented than its application in nitrogen-heterocycle synthesis, its reactivity allows for the construction of these systems through various synthetic strategies. For example, reactions with dinucleophiles containing oxygen or sulfur atoms can lead to the formation of five- or six-membered rings.
One potential pathway involves the reaction of this compound with 1,2- or 1,3-diols under specific conditions to yield cyclic ethers. Similarly, reactions with dithiols could provide access to sulfur-containing heterocycles. The development of synthetic methodologies in this area is an ongoing field of research, with the potential to unlock new routes to important oxygen and sulfur-containing scaffolds.
Precursor in the Synthesis of Fluorinated Organic Molecules
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound has found a niche application as a precursor in the synthesis of certain fluorinated organic molecules, most notably in the production of anesthetic agents.
Development of Other Fluorinated Scaffolds
Beyond its application in sevoflurane synthesis, the principles of using this compound as a C1 building block can be extended to the development of other fluorinated scaffolds. The nitrile groups can be transformed into various other functionalities after the introduction of fluorine, providing a versatile platform for creating complex fluorinated molecules. Research in this area continues to explore new methodologies to leverage the unique reactivity of this compound for the efficient synthesis of novel fluorinated compounds with potential applications in materials science and medicinal chemistry.
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. These reactions are characterized by the sequential formation of multiple chemical bonds without the isolation of intermediates. While specific examples directly involving this compound in such reactions are not extensively reported in readily available literature, its structural features make it a prime candidate for participation in such transformations.
The presence of multiple reactive sites—the electrophilic central carbon and the two nitrile groups—suggests that this compound could engage in a series of sequential reactions with appropriately chosen reagents. For instance, a reaction could be initiated by a nucleophilic attack on the central carbon, followed by intramolecular or intermolecular reactions involving the nitrile groups. The development of novel cascade and multicomponent reactions featuring this compound remains an area of interest for synthetic chemists seeking to streamline the synthesis of complex molecular targets.
Formation of Novel Carbon-Carbon and Carbon-Heteroatom Bonds
The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two nitrile groups, which activates the central carbon atom for nucleophilic attack and the methoxy group as a potential leaving group. This dual reactivity allows for its participation in a variety of bond-forming reactions.
Research has shown that malononitrile derivatives can readily undergo Knoevenagel condensation with aldehydes and ketones to form new carbon-carbon double bonds. While specific studies on this compound in this context are not extensively documented in readily available literature, the general reactivity of malononitriles suggests its potential in similar transformations. The methoxy group may influence the reactivity and stability of the resulting products.
Furthermore, the nitrile groups themselves are susceptible to a range of transformations. They can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form tetrazole rings, thereby creating new carbon-nitrogen and nitrogen-nitrogen bonds. The presence of the methoxy group could modulate the electronic properties of the nitrile groups, potentially influencing the regioselectivity and reaction rates of such cycloadditions.
The central carbon atom of this compound, being flanked by two powerful electron-withdrawing groups, is highly acidic and can be deprotonated to form a stabilized carbanion. This carbanion can then act as a nucleophile, attacking various electrophiles to forge new carbon-carbon bonds. Reactions with alkyl halides, for instance, would lead to the formation of more complex substituted malononitrile derivatives.
The methoxy group can also be a key player in the formation of carbon-heteroatom bonds. Under specific conditions, it can be displaced by other nucleophiles, such as amines or thiols, leading to the synthesis of nitrogen- and sulfur-containing compounds, respectively. This nucleophilic substitution pathway provides a route to a diverse array of heterocyclic and acyclic structures.
Synthons for Conjugated Systems and Functional Materials
The inherent structure of this compound makes it an attractive precursor for the synthesis of "push-pull" chromophores and other functional materials. In these systems, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected through a π-conjugated bridge. The dicyanovinyl group, which can be readily formed from malononitrile derivatives, is a potent electron acceptor.
While direct applications of this compound in the synthesis of conjugated materials are not widely reported, the broader class of malononitrile derivatives has been extensively used for this purpose. For instance, Knoevenagel condensation of malononitrile with various aromatic aldehydes leads to the formation of donor-π-acceptor (D-π-A) molecules with interesting photophysical properties. The methoxy group in this compound could potentially be transformed into a more potent electron-donating group or serve to fine-tune the electronic properties of the resulting chromophore.
The dicyanomethylene group is a key component in many organic electronic materials, including non-fullerene acceptors for organic solar cells and materials for nonlinear optics. The ability to introduce a methoxy group at the α-position of the malononitrile unit offers a synthetic handle for further functionalization and for modulating the electronic and physical properties of the final materials.
Below is a table summarizing the potential reactions of this compound and the types of bonds formed:
| Reaction Type | Reactant | Bond Formed | Product Type |
| Knoevenagel Condensation | Aldehydes/Ketones | C=C | Substituted Alkenes |
| [3+2] Cycloaddition | Azides | C-N, N-N | Tetrazoles |
| Nucleophilic Substitution (as nucleophile) | Alkyl Halides | C-C | Substituted Malononitriles |
| Nucleophilic Substitution (as electrophile) | Amines, Thiols | C-N, C-S | Substituted Malononitriles |
Theoretical and Computational Chemistry Studies of 2 Methoxymalononitrile
Electronic Structure and Bonding Analysis via Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-methoxymalononitrile. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and the nature of its chemical bonds. Methodologies such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock are commonly employed.
The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, key aspects of interest include the electron density distribution, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial atomic charges. The methoxy (B1213986) group (-OCH3) acts as an electron-donating group through resonance, while the two nitrile groups (-CN) are strongly electron-withdrawing. This electronic push-pull effect significantly influences the molecule's stability and reactivity.
| Parameter | Value |
|---|---|
| C-C (malononitrile) | 1.42 Å |
| C-CN | 1.44 Å |
| C≡N | 1.15 Å |
| C-C-C (malononitrile) | 113.54° |
Computational Modeling of Reaction Pathways and Transition State Characterization
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this involves modeling the entire reaction pathway from reactants to products, including the identification and characterization of transition states and any intermediates. This allows for a detailed understanding of how reactions occur and what factors control their rates.
The process begins by identifying the reactants and products of a potential reaction. The geometries of these species are optimized to find their lowest energy structures. Then, various computational techniques are used to locate the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the reacting molecules at the point of bond-breaking and bond-forming.
Once the transition state is located, its structure is confirmed by vibrational frequency analysis, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. fsu.edu A lower activation energy implies a faster reaction. The table below shows calculated activation energies for the nucleophilic addition of ammonia (B1221849) to a nitrilium derivative, illustrating the type of data obtained from reaction pathway modeling. nih.gov
| Solvent | Activation Energy (kJ/mol) |
|---|---|
| Tetrahydrofuran | 68 |
| Water | 65 |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational models can predict the reactivity of this compound towards various reagents. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO), it is possible to identify the most likely sites for nucleophilic or electrophilic attack. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile groups creates a unique electronic environment that directs the regioselectivity of its reactions.
For instance, in reactions involving nucleophiles, the carbon atoms of the nitrile groups are expected to be electrophilic and thus susceptible to attack. chemistrysteps.com Computational models can quantify the relative reactivity of different sites within the molecule, allowing for the prediction of the major reaction product. This is particularly important in complex reactions where multiple outcomes are possible.
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted computationally. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will be more favorable, and the corresponding stereoisomer will be the major product. While specific predictive studies on this compound are lacking, computational tools for predicting regioselectivity in organic reactions are becoming increasingly sophisticated. rsc.orgnih.gov
Simulation of Spectroscopic Data for Experimental Validation
A crucial aspect of computational chemistry is the ability to simulate spectroscopic data, which can then be compared with experimental results for validation of the computational model. For this compound, this would typically involve the simulation of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The simulation of vibrational spectra (IR and Raman) is based on the calculation of the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific mode of vibration, such as the stretching or bending of bonds. The C≡N stretching frequency in nitriles is particularly characteristic and appears in a region of the IR spectrum that is often free from other absorptions. spectroscopyonline.com The position of this band can be sensitive to the electronic environment of the nitrile group.
The table below presents a comparison of calculated and experimental vibrational frequencies for acrylonitrile, a related nitrile-containing compound. This illustrates the level of agreement that can be achieved between theoretical predictions and experimental measurements.
| Vibrational Mode | Calculated Frequency | Experimental Frequency |
|---|---|---|
| C≡N stretch | 2230 | 2229 |
| C=C stretch | 1625 | 1609 |
| CH2 wag | 965 | 959 |
| C-C stretch | 698 | 869 |
NMR chemical shifts can also be calculated using quantum mechanical methods. These calculations provide theoretical predictions of the resonance frequencies of the different nuclei (e.g., 1H, 13C) in the molecule, which can be directly compared to experimental NMR spectra to aid in structure elucidation and confirmation.
Catalysis Involving 2 Methoxymalononitrile and Its Derivatives
Applications in Homogeneous Catalysis
In the realm of homogeneous catalysis, 2-methoxymalononitrile primarily serves as a versatile substrate, particularly in reactions involving transition metal catalysts. One notable application is in platinum-catalyzed allylic C–H alkylation reactions. While a broad range of monosubstituted malononitriles are effective in this protocol, the presence of an alkoxy group, such as in this compound, influences the reactivity and outcome of the transformation. These reactions enable the rapid assembly of structurally complex molecules bearing alkenes from simple starting materials.
The general mechanism for such transformations often involves the coordination of the alkene to a metal center, followed by allylic C-H bond activation to form a π-allyl intermediate. The malononitrile (B47326) derivative then acts as a nucleophile, attacking the π-allyl complex to form the final product. The specific conditions for these reactions, including the choice of ligand and oxidant, are crucial for achieving high yields and selectivity.
Table 1: Examples of Homogeneous Catalytic Reactions Involving Malononitrile Derivatives
| Catalyst System | Substrates | Product Type | Yield (%) | Reference |
| Pt-complex with phosphoramidite ligand | α-alkenes, monosubstituted malononitriles | Allylation products | Moderate to Good |
This table illustrates the utility of malononitrile derivatives in platinum-catalyzed reactions. Specific data for this compound was not detailed in the surveyed literature, but it falls within the applicable class of monosubstituted malononitriles.
Integration in Heterogeneous Catalysis Systems
The integration of malononitrile derivatives into heterogeneous catalysis systems is an area of growing interest, primarily driven by the ease of catalyst separation and recycling. While specific examples detailing the use of this compound in heterogeneous systems are not extensively documented, the broader class of malononitriles has been successfully employed in various multicomponent reactions. These reactions often utilize solid-supported catalysts to synthesize complex heterocyclic compounds.
For instance, malononitrile is a key building block in the synthesis of pyrano[3,2-b]pyran and chromeno[b]pyridine derivatives using heterogeneous catalysts such as silica nanosphere-supported ionic liquids or TiO2 nanoparticles immobilized on carbon nanotubes. These catalysts often function as Lewis acids or bases to facilitate the reaction cascade, which typically involves Knoevenagel condensation followed by Michael addition and subsequent cyclization. The use of ultrasound irradiation in conjunction with these heterogeneous catalysts has been shown to enhance reaction rates and yields, aligning with the principles of green chemistry.
Asymmetric Catalysis for Enantioselective Transformations
The development of asymmetric catalytic methods to control the stereochemistry of reaction products is a cornerstone of modern organic synthesis. In this context, malononitrile derivatives have been utilized in enantioselective transformations. For example, the combination of chiral urea-catalyzed Michael addition with platinum-catalyzed allylic C-H alkylation provides a pathway to access chiral tetrahydropyran derivatives with high diastereoselectivity and enantioselectivity.
While the direct application of this compound in a widely recognized asymmetric catalytic system is not yet a focal point of extensive research, the principles demonstrated with other substituted malononitriles suggest its potential. The electronic nature of the methoxy (B1213986) group could influence the stereochemical outcome of such reactions, making it an intriguing candidate for future studies in the development of new enantioselective methodologies.
Role as a Ligand, Substrate, or Pre-catalyst in Catalytic Cycles
The multifunctionality of this compound allows it to adopt various roles within a catalytic cycle. Its primary role, as demonstrated in the available literature, is that of a substrate . In reactions such as the aforementioned platinum-catalyzed allylic C-H alkylation, this compound acts as the alkylating reagent, providing the carbon framework that is incorporated into the final product.
The potential for this compound to act as a ligand is plausible due to the presence of nitrogen atoms in the cyano groups, which possess lone pairs of electrons capable of coordinating to metal centers. However, specific instances of this compound serving as a ligand in a well-defined catalytic system are not prominently featured in current research literature.
Similarly, its function as a pre-catalyst is not a common application. Typically, a pre-catalyst is a stable compound that is converted into the active catalyst under reaction conditions. While not inconceivable, the transformation of this compound into an active catalytic species would require specific reaction pathways that have not been a major focus of investigation.
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms offers a paradigm shift in the production and derivatization of 2-Methoxymalononitrile. Continuous flow processes provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.
Key Advantages of Flow Synthesis for this compound:
| Feature | Advantage in this compound Synthesis |
| Precise Temperature Control | Minimizes side reactions and decomposition, leading to cleaner product profiles. |
| Enhanced Mixing | Ensures efficient mass transfer, which is crucial for reactions involving multiphasic systems. |
| Rapid Reaction Screening | Allows for high-throughput optimization of reaction conditions for the synthesis and derivatization of this compound. |
| Improved Safety | Small reaction volumes in flow reactors mitigate risks associated with handling potentially energetic intermediates. |
| Scalability | Offers a straightforward path from laboratory-scale synthesis to industrial production. |
Automated synthesis platforms can be coupled with flow reactors to enable the rapid generation of a library of this compound derivatives. By systematically varying reaction partners and conditions, these automated systems can accelerate the discovery of new compounds with desired properties. For instance, an automated platform could be programmed to perform a series of Knoevenagel condensations between this compound and a diverse set of aldehydes and ketones, yielding a wide array of functionalized products for biological screening or materials science applications.
Sustainable Synthesis and Green Chemistry Principles in this compound Research
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, and this compound is no exception. Future research will focus on developing more environmentally benign methods for its synthesis and use.
Green Chemistry Approaches for this compound:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. For example, exploring addition reactions where all atoms of the reactants are incorporated into the this compound derivative.
Use of Renewable Feedstocks: Investigating the synthesis of this compound precursors from biorenewable sources.
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing catalytic methods, including biocatalysis, to reduce the use of stoichiometric reagents and minimize waste generation.
The following table illustrates a hypothetical comparison between a traditional and a greener synthetic route for a generic 2-alkoxymalononitrile, highlighting key green chemistry metrics.
Hypothetical Green Chemistry Metrics Comparison:
| Metric | Traditional Route | Greener Route |
| Solvent | Chlorinated Solvents | Water or Bio-derived Solvent |
| Catalyst | Stoichiometric Base | Recyclable Heterogeneous Catalyst |
| Atom Economy | Moderate | High |
| E-Factor (Waste/Product Ratio) | High | Low |
| Energy Consumption | High (requiring heating/cooling) | Low (ambient temperature) |
Rational Design of Derivatives for Enhanced Reactivity or Specific Synthetic Utility
The future of this compound chemistry lies in the rational design of its derivatives to achieve specific reactivity profiles and synthetic applications. By strategically modifying the substituents on the carbon backbone or the methoxy (B1213986) group, it is possible to fine-tune the electronic and steric properties of the molecule.
Strategies for Derivative Design:
Introducing Electron-Withdrawing or -Donating Groups: To modulate the acidity of the α-proton and the reactivity of the nitrile groups.
Incorporating Chiral Auxiliaries: To enable stereoselective transformations.
Appending Functional Groups for Post-Synthetic Modification: To allow for the facile introduction of other molecular fragments.
For example, the introduction of a bulky silyl (B83357) group could direct the regioselectivity of an addition reaction, while the incorporation of a fluorescent tag could enable the use of this compound derivatives as probes in biological systems.
Synergy between Computational and Experimental Approaches in Future Investigations
The integration of computational chemistry with experimental studies will be instrumental in advancing the understanding and application of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.
Applications of Computational Chemistry:
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of reaction mechanisms, transition state energies, and spectroscopic data (IR, NMR). |
| Molecular Dynamics (MD) Simulations | Understanding the behavior of this compound derivatives in different solvent environments or within biological systems. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or material properties of novel derivatives to guide synthetic efforts. |
By predicting the most promising reaction pathways and molecular designs, computational studies can significantly reduce the experimental effort required for the development of new synthetic methodologies and functional molecules. For instance, DFT calculations could be used to screen a virtual library of potential catalysts for a specific transformation of this compound, identifying the most promising candidates for experimental validation. This synergistic approach will accelerate the pace of discovery and innovation in the field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxymalonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 2-Methoxymalonitrile derivatives typically involves condensation reactions under basic conditions. For example, a related compound, 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile, was synthesized via refluxing 3-iodo-1-(4-methoxyphenyl)propan-1-one with malononitrile and K₂CO₃ in methanol . Key parameters include:
-
Solvent : Methanol or ethanol for solubility and reactivity.
-
Temperature : Reflux (~65–80°C) to drive the reaction to completion.
-
Stoichiometry : Excess malononitrile (2.0 equiv) ensures full conversion of the ketone precursor.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Parameter Optimal Condition Impact on Yield Solvent Methanol Higher polarity enhances reaction rate Reaction Time 6–8 hours (reflux) Prolonged time increases yield up to 85% Purification Method Silica gel chromatography Purity >95% achievable
Q. How can researchers safely handle 2-Methoxymalonitrile derivatives in the lab?
- Methodological Answer : Malononitrile derivatives are often irritants and require strict safety protocols. Based on safety data for structurally similar compounds (e.g., 2-(4-Nitrobenzylidene)malononitrile):
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
- Storage : In airtight containers, away from heat and oxidizing agents .
Q. What purification techniques are most effective for isolating 2-Methoxymalonitrile from byproducts?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard, but recrystallization from ethanol/water mixtures can also achieve >90% purity. For example, 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile was purified via silica gel chromatography after extraction with ethyl acetate and drying with Na₂SO₄ .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 2-Methoxymalonitrile derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For instance, the crystal structure of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile revealed:
- Bond lengths : C–C (1.48–1.52 Å), C≡N (1.14 Å).
- Intermolecular interactions : Weak C–H···N (2.56 Å) and C–H···π (3.02 Å) contacts stabilize the lattice .
- Unit cell parameters : Monoclinic system with a=11.9010(13) Å, b=6.4898(7) Å, c=14.4248(16) Å, β=100.141° .
Q. What mechanistic insights explain the reactivity of 2-Methoxymalonitrile in nucleophilic additions?
- Methodological Answer : The electron-withdrawing nitrile groups activate the central carbon for nucleophilic attack. For example, in Knoevenagel condensations, the methoxy group stabilizes intermediates via resonance, while malononitrile’s acidity (pKa ~11) facilitates deprotonation under basic conditions. Computational studies (e.g., DFT) can model transition states and charge distribution .
Q. How should researchers address contradictions in reported spectroscopic data for 2-Methoxymalonitrile derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Strategies include:
- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
- Cross-validation : Compare with high-resolution mass spectrometry (HRMS) and SCXRD data.
- Dynamic effects : Account for tautomerism or conformational flexibility via variable-temperature NMR .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing reaction yield variations in 2-Methoxymalonitrile synthesis?
- Methodological Answer : Use multivariate analysis (e.g., ANOVA) to assess factors like temperature, solvent, and catalyst loading. For missing data, multiple imputation techniques can preserve dataset integrity without biasing results .
Q. How can computational chemistry predict the stability of 2-Methoxymalonitrile derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
